1,4:3,6-Dianhydro-D-glucitol 2-acetate
Overview
Description
Synthesis Analysis
The synthesis of 1,4:3,6-Dianhydro-D-glucitol 2-acetate can be achieved through biocatalytic processes. Roy and Chawla (2001) described a method using immobilized lipase from Pseudomonas sp. in organic solvents for the acylation and deacylation reactions, leading to the production of 1,4:3,6-dianhydro-D-glucitol 2-acetate on a multigram scale (Roy & Chawla, 2001).
Molecular Structure Analysis
The molecular structure of dianhydrohexitols, including 1,4:3,6-Dianhydro-D-glucitol, is characterized by a unique arrangement that influences their chemical behavior and reactivity. The methylene acetal bridge stability in such compounds under various conditions has been studied, providing insights into their structural dynamics and reactivity (Baker, 1954) (Baker, 1954).
Scientific Research Applications
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Biocatalysis
- Summary of Application : Dianhydro-D-glucitol is used as a substrate or activator for enzymes in biocatalysis. It has been prepared on a multigram scale using immobilized Pseudomonas sp. lipase mediated acylation/deacylation reactions in organic solvents .
- Methods of Application : The acylation of Dianhydro-D-glucitol occurred in ethyl acetate while the deacylation of 1,4:3,6-dianhydro-D-glucitol 2,5-diacetate in n-butanol almost quantitatively in 64 and 48 hours, respectively .
- Results or Outcomes : The lipase was immobilized on amberlite XAD-7 resin and recycled five times without any loss in activity .
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Food Science
- Summary of Application : Dianhydro-D-glucitol is used as a food additive or flavoring agent.
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Cosmetic Science
- Summary of Application : In cosmetic science, Dianhydro-D-glucitol is used as a humectant or skin conditioning agent.
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Medical and Pharmaceutical Applications
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Fuel or Fuel Additive
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Synthesis of Various Polymers and Functional Materials
Future Directions
1,4:3,6-Dianhydro-D-glucitol is a greener ingredient widely used as a monomer and building block for a variety of polymers and functional materials, for medical and pharmaceutical applications . It is also used as a fuel or fuel additive . Future applications include the preparation of renewable polyesters for coating applications , synthesis of isosorbide esters as renewable alternatives to phthalate plasticizers , and synthesis of biodegradable porous polyurethane scaffolds for tissue repair and regeneration .
properties
IUPAC Name |
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-4(9)13-6-3-12-7-5(10)2-11-8(6)7/h5-8,10H,2-3H2,1H3/t5-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUQMWUAFHPXOG-ULAWRXDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC2C1OCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4:3,6-Dianhydro-D-glucitol 2-acetate | |
CAS RN |
13042-39-2 | |
Record name | Isosorbide 2-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13042-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4:3,6-dianhydro-D-glucitol 2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.637 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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